molecular formula C22H25BrN4O5S B14087204 4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate

4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate

Cat. No.: B14087204
M. Wt: 537.4 g/mol
InChI Key: LLGQXMLXWFKJRP-JLPGSUDCSA-N
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Description

4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate typically involves multiple steps:

    Formation of the piperazine derivative: This step involves the reaction of 4-bromophenyl sulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Hydrazone formation: The acetylated intermediate reacts with hydrazine to form the hydrazone derivative.

    Final coupling: The hydrazone derivative is coupled with 4-acetoxybenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions may target the hydrazone linkage.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of advanced materials due to its structural properties.

Biology

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and piperazine groups are often involved in these interactions, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(1Z)-1-[2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate
  • 4-{(1Z)-1-[2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate

Uniqueness

The presence of the 4-bromophenyl group distinguishes this compound from its analogs, potentially altering its reactivity and interaction with biological targets. This uniqueness can be leveraged to explore different applications and optimize its performance in specific contexts.

Properties

Molecular Formula

C22H25BrN4O5S

Molecular Weight

537.4 g/mol

IUPAC Name

[4-[(Z)-N-[[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C22H25BrN4O5S/c1-16(18-3-7-20(8-4-18)32-17(2)28)24-25-22(29)15-26-11-13-27(14-12-26)33(30,31)21-9-5-19(23)6-10-21/h3-10H,11-15H2,1-2H3,(H,25,29)/b24-16-

InChI Key

LLGQXMLXWFKJRP-JLPGSUDCSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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